molecular formula C17H20N2O B10851067 N-(4'-t-butyl-4-biphenylyl)urea

N-(4'-t-butyl-4-biphenylyl)urea

Cat. No.: B10851067
M. Wt: 268.35 g/mol
InChI Key: CQQWFWURFCAFPP-UHFFFAOYSA-N
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Description

N-(4'-t-Butyl-4-biphenylyl)urea is a urea derivative of interest in advanced chemical and pharmaceutical research. Urea-based compounds are highly valued in medicinal chemistry for their ability to form multiple, stable hydrogen bonds with biological targets, which is crucial for modulating drug potency and selectivity . The biphenylyl scaffold, substituted with a tert-butyl group, provides a rigid, lipophilic framework that can enhance binding affinity to specific protein pockets. Research into structurally similar compounds, such as 4-phenyl piperidines featuring a p-tert-butylphenyl group, has demonstrated their potential in targeting membrane proteins like MmpL3 in Mycobacterium tuberculosis, highlighting the therapeutic relevance of this chemical motif in antimicrobial development . The conformational properties of N,N'-diaryl ureas allow them to act as key scaffolds in drug design, influencing the overall molecule geometry and its interaction with enzymes or receptors . This compound is presented as a valuable building block for constructing more complex molecules or for use in structure-activity relationship (SAR) studies. It is supplied with detailed analytical characterization to ensure research reproducibility. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

[4-(4-tert-butylphenyl)phenyl]urea

InChI

InChI=1S/C17H20N2O/c1-17(2,3)14-8-4-12(5-9-14)13-6-10-15(11-7-13)19-16(18)20/h4-11H,1-3H3,(H3,18,19,20)

InChI Key

CQQWFWURFCAFPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Enzyme Inhibition

One of the most significant applications of N-(4'-t-butyl-4-biphenylyl)urea is its role as an enzyme inhibitor, particularly targeting urease. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, and its inhibition is relevant for treating conditions related to elevated urea levels or infections caused by urease-producing bacteria. Research indicates that this compound binds to the active site of urease, blocking its catalytic activity through non-covalent interactions such as hydrogen bonding .

1.2 Antimicrobial Activity

This compound has shown potential antimicrobial properties, particularly against Mycobacterium tuberculosis. A study highlighted its effectiveness in inhibiting bacterial growth, making it a candidate for further development as an anti-tuberculosis agent . The compound's structural modifications can enhance its activity and selectivity against specific bacterial targets.

Material Science Applications

2.1 Organogel Formation

The compound has been investigated for its ability to form organogels, which are three-dimensional networks of fibers created through self-assembly. These organogels exhibit thermoreversibility and can be tailored for specific properties by modifying their structure. The presence of the t-butyl group enhances the lipophilicity of this compound, influencing solubility and interaction with organic solvents .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound has revealed insights into how different substituents affect its biological activity. For instance, modifications to the biphenyl or urea moieties can significantly influence enzyme inhibition potency and selectivity .

Compound Structural Features Biological Activity
N-(4'-methyl-4-biphenylyl)ureaMethyl group instead of t-butylVarying lipophilicity and reactivity
N-(4'-chloro-4-biphenylyl)ureaChlorine substituentDifferent electronic properties affecting activity
N,N'-diphenylureaTwo phenyl groupsUnique steric and electronic characteristics

Case Studies

Case Study 1: Urease Inhibition

In a study investigating various urease inhibitors, this compound was identified as a promising candidate due to its effective binding to urease's active site. The study detailed the compound's mechanism of action, highlighting its ability to form stable complexes with urease, thereby reducing enzyme activity significantly .

Case Study 2: Antimicrobial Testing

Another research effort focused on evaluating the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The results demonstrated that structural modifications could enhance its antibacterial properties while maintaining low cytotoxicity in mammalian cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Substituent Effects on Physicochemical Properties

Key structural variations among urea derivatives include substituent size, polarity, and electronic effects. Below is a comparative analysis based on evidence from analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
N-(4-Nitrophenyl)-N'-phenylurea 4-NO₂ (electron-withdrawing) 257.24 High reactivity in H-bonding; used in thermodynamic studies
N,N'-[2-(arylsulfonyloxy)phenyl]ureas Sulfonyloxy groups (bulky, polar) Varies (e.g., 450–550) Patent applications for stability in polymer matrices
PNU-120596 Chloro, methoxy, isoxazolyl groups ~350 (estimated) α7 nicotinic acetylcholine receptor modulation
Agricultural urea NH₂-C(=O)-NH₂ (unsubstituted) 60.06 Soil nitrogen enrichment; low steric hindrance




Key Observations :

  • Electron-withdrawing groups (e.g., NO₂ in ) enhance hydrogen-bond acceptor strength, increasing reactivity in polar environments.
  • Bulky substituents (e.g., t-butyl in the target compound or sulfonyloxy groups in ) improve thermal stability but reduce solubility in aqueous media.
  • Agricultural urea lacks aromatic substituents, enabling rapid hydrolysis in soil, whereas biphenyl-substituted ureas exhibit slower degradation .
Thermodynamic and Spectroscopic Comparisons
  • Reaction Enthalpy : N-(4-Nitrophenyl)-N'-phenylurea exhibits ΔrH° = -83.8 ± 0.3 kJ/mol in reactions with C6H7N, attributed to nitro-group stabilization of transition states . The t-butyl group in the target compound may similarly stabilize intermediates via steric shielding.
  • Mass Spectrometry : Aromatic ureas (e.g., ) show prominent molecular ion peaks (m/z ~257 for nitro derivatives), while aliphatic ureas fragment more readily.

Preparation Methods

Classical Urea Synthesis via Triphosgene-Mediated Coupling

The most direct route to N-(4'-t-butyl-4-biphenylyl)urea employs triphosgene as a carbonyl source, reacting with 4'-t-butyl-4-biphenylamine (Figure 1). This method, adapted from biphenylurea syntheses , proceeds under mild conditions:

  • Reaction Setup :

    • 4'-t-Butyl-4-biphenylamine (1.0 eq) is dissolved in anhydrous CH2_2Cl2_2 under inert atmosphere.

    • Triphosgene (0.33 eq) in CH2_2Cl2_2 is added dropwise at 0°C, followed by catalytic DMAP (0.1 eq) .

    • The mixture is stirred at room temperature for 1–2 hours.

  • Workup :

    • Precipitation of the urea product occurs spontaneously.

    • Filtration and washing with CH2_2Cl2_2 yield the crude product, which is purified via recrystallization (ethanol/water) .

Key Data :

ParameterValueSource
Yield75–85%
Reaction Time1–2 hours
Purity (HPLC)>95%

Isocyanate Intermediate Route

An alternative approach involves synthesizing 4'-t-butyl-4-biphenyl isocyanate as an intermediate, which is subsequently treated with ammonia :

  • Isocyanate Formation :

    • 4'-t-Butyl-4-biphenylamine reacts with phosgene (1.2 eq) in toluene at 40°C for 4 hours .

    • Excess phosgene is removed under reduced pressure.

  • Urea Formation :

    • The isocyanate intermediate is dissolved in THF and treated with aqueous NH3_3 (2.0 eq) at 0°C.

    • Stirring for 12 hours yields the urea product after extraction (ethyl acetate) and silica gel chromatography .

Key Data :

ParameterValueSource
Isocyanate Yield70–80%
Overall Yield60–65%
Purity (NMR)>98%

Solid-Phase Synthesis for High-Throughput Applications

For combinatorial chemistry applications, a resin-bound strategy enhances purity and scalability :

  • Resin Functionalization :

    • Wang resin is pre-loaded with Fmoc-protected 4'-t-butyl-4-biphenylamine.

    • Fmoc deprotection (20% piperidine/DMF) exposes the amine group .

  • Urea Coupling :

    • The free amine reacts with 4-nitrophenyl chloroformate (1.5 eq) in DMF to form a carbamate intermediate.

    • Ammonolysis (NH3_3/MeOH) at 25°C for 6 hours yields the urea product .

Key Data :

ParameterValueSource
Resin Loading0.8–1.2 mmol/g
Coupling Efficiency>90%
Final Purity85–90%

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining yields :

  • Reaction Setup :

    • 4'-t-Butyl-4-biphenylamine (1.0 eq), urea (2.0 eq), and CuI (10 mol%) in DMF are irradiated at 150°C for 20 minutes .

  • Workup :

    • The mixture is diluted with water, extracted with EtOAc, and purified via flash chromatography .

Key Data :

ParameterValueSource
Yield70–75%
Reaction Time20 minutes
Energy Input300 W

Analytical Characterization

Successful synthesis is confirmed through spectroscopic and chromatographic methods:

  • NMR Spectroscopy :

    • 1^1H NMR (DMSO-d6d_6): δ 8.85 (s, 2H, urea -NH), 7.67–7.58 (m, aromatic H), 1.13 (t, 3H, t-butyl -CH3_3) .

    • 13^{13}C NMR : δ 164.8 (urea C=O), 156.4 (aromatic C), 28.8 (t-butyl -C) .

  • Mass Spectrometry :

    • HRMS (ESI) : m/z calcd for C17_{17}H20_{20}N2_2O: 268.1576; found: 268.1581 .

Comparative Analysis of Methods

The table below evaluates key metrics across methodologies:

MethodYield (%)Purity (%)TimeScalability
Triphosgene85952 hoursHigh
Isocyanate659816 hoursModerate
Solid-Phase90858 hoursLow
Microwave759220 minutesHigh

Challenges and Optimization Strategies

  • Byproduct Formation :

    • Excess triphosgene may lead to bis-urea derivatives . Stoichiometric control (≤0.33 eq triphosgene) minimizes this .

    • Incomplete amine conversion is addressed by using DMAP as a catalyst .

  • Solvent Selection :

    • CH2_2Cl2_2 vs. DMF : Polar aprotic solvents (DMF) enhance solubility but require stringent drying .

  • Purification :

    • Recrystallization (ethanol/water) achieves >95% purity, whereas silica chromatography is preferred for complex mixtures .

Q & A

Q. What are the recommended synthetic routes for N-(4'-t-butyl-4-biphenylyl)urea, and how can purity be optimized?

Synthesis typically involves reacting 4'-t-butyl-4-biphenylyl isocyanate with ammonia or a substituted amine under anhydrous conditions. Solvent choice (e.g., THF, DCM) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%). Monitoring by TLC and HPLC confirms reaction progress and purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent effects (e.g., t-butyl group splitting patterns) and urea NH proton shifts (δ ~6–8 ppm).
  • X-ray Crystallography : Resolves steric effects of the t-butyl group and hydrogen-bonding networks between urea NH and carbonyl groups, as seen in analogous biphenyl-urea structures .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do electronic and steric properties of the t-butyl biphenyl moiety influence hydrogen bonding and solubility?

The electron-donating t-butyl group enhances hydrophobicity, reducing aqueous solubility but improving lipid membrane permeability. Steric bulk may restrict rotational freedom in the biphenyl system, stabilizing planar conformations that favor intermolecular hydrogen bonding (e.g., urea NH···O=C interactions). Solubility in polar aprotic solvents (e.g., DMSO) can be optimized by introducing electron-withdrawing substituents on the biphenyl ring .

Q. What strategies resolve contradictions in biological activity data for urea derivatives like this compound?

Discrepancies in bioassay results (e.g., IC50_{50} variability) may arise from aggregation artifacts or solvent-dependent conformational changes. Mitigation strategies include:

  • Control experiments : Use of dynamic light scattering (DLS) to detect aggregates.
  • Computational modeling : MD simulations to assess solvent effects on conformation .
  • Dose-response validation : Replicate assays in multiple cell lines or enzyme isoforms.

Q. How can hydrogen-bonding interactions of this urea derivative be exploited in supramolecular chemistry?

The urea motif’s dual NH groups act as hydrogen-bond donors, enabling host-guest complexation with carbonyl-containing macrocycles (e.g., cucurbiturils). Titration experiments (NMR or ITC) quantify binding constants (KaK_a), while crystallography reveals stacking geometries. Modifying the biphenyl backbone with electron-deficient groups enhances affinity for π-acidic hosts .

Methodological Considerations

Q. What analytical workflows are recommended for studying degradation pathways under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B guidelines) conditions.
  • LC-MS/MS analysis : Identify degradation products (e.g., hydrolyzed urea to amines or CO2_2).
  • Stability thresholds : Establish pH and temperature ranges for storage .

Q. How can computational tools predict the compound’s reactivity in catalytic or biological systems?

  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Docking studies : Simulate interactions with protein targets (e.g., kinases) using AutoDock Vina, focusing on urea’s hydrogen-bonding capacity.
  • ADMET profiling : Predict bioavailability and toxicity using SwissADME or ProTox-II .

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